molecular formula C20H22N6 B1574433 TRC-19

TRC-19

Cat. No.: B1574433
M. Wt: 346.438
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of DHFR-Targeted Therapies

DHFR inhibitors have been central to antiparasitic and antibacterial therapy since the mid-20th century. Pyrimethamine, introduced in 1953, remains the gold standard for toxoplasmosis treatment but suffers from a 12-fold selectivity ratio for T. gondii DHFR over human DHFR. In contrast, trimethoprim, developed in 1962, shows 60,000-fold selectivity for bacterial DHFR but lacks efficacy against T. gondii.

Key Milestones in DHFR Inhibitor Development

Compound Target Organism Selectivity Ratio (Target:Human) Year Introduced Mechanism of Action
Pyrimethamine Toxoplasma gondii 12:1 1953 Competitive DHFR inhibition
Trimethoprim Bacteria 60,000:1 1962 Competitive DHFR inhibition
Methotrexate Cancer cells 17:1 (Human:Target) 1950s Irreversible DHFR inhibition
TRC-19 Toxoplasma gondii 89:1 2016 Competitive DHFR inhibition

Data synthesized from

Biochemical Basis of DHFR Inhibition

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical cofactor for purine and thymidine synthesis. Inhibitors like pyrimethamine bind to the active site, preventing substrate access. However, structural divergence between T. gondii and human DHFR—including variations in the active site loop conformation and binding pocket residues—creates opportunities for selective inhibition.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.438

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Appearance

Solid powder

Synonyms

TRC-19;  TRC 19;  TRC19.; 5-(4-([1,1/'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

TRC-19 belongs to a class of TgDHFR inhibitors optimized for selectivity and potency. Below is a comparative analysis with key analogs and clinical benchmarks:

Table 1: Pharmacological and Enzymatic Profiles of this compound and Analogs

Compound Target Enzyme IC50 (nM) Selectivity (TgDHFR/hDHFR) EC50 (nM) In Vitro Key Structural Features
Pyrimethamine 230 ~1 N/A Pyrimidine scaffold
This compound 9 89–90 13 Meta-bihenyl group
Compound 3 1.6 ~200 13 2-Methoxypyrimidine derivative
Arylpiperazine analogs 5–50 10–50 Variable Piperazine-linked hydrophobic moieties

Key Findings :

Potency :

  • This compound is 25-fold more potent than PYR against TgDHFR (9 nM vs. 230 nM IC50) .
  • Compound 3 , a derivative of this compound with a 2-methoxy substitution, shows 16-fold greater potency (1.6 nM IC50) and 200-fold selectivity , the highest in this class .

Selectivity :

  • This compound’s selectivity (~90-fold) is attributed to its meta-bihenyl group, which exploits TgDHFR-specific hydrophobic interactions .
  • Arylpiperazine-based inhibitors, while potent (IC50 = 5–50 nM), exhibit lower selectivity (10–50-fold) due to residual affinity for hDHFR .

Structural Insights: Pyrimethamine: Lacks bulky substituents, leading to non-selective binding to conserved DHFR regions . this compound/Compound 3: Bulky substituents (meta-bihenyl, 2-methoxy) disrupt binding to the smaller hDHFR active site .

Therapeutic Efficacy: this compound’s EC50 (13 nM) matches Compound 3, but its selectivity profile makes it safer than PYR .

Critical Evaluation of Research Findings

  • Advantages of this compound :

    • Reduced Toxicity : Unlike PYR, this compound avoids hDHFR inhibition at therapeutic doses, mitigating hematologic and neurologic side effects .
    • Mechanistic Validation : Crystallography confirms its selective binding mode, supporting rational drug design .
  • Limitations: In Vivo Data Gap: Most studies focus on in vitro or enzymatic assays; pharmacokinetic and in vivo efficacy data remain sparse . Resistance Potential: Mutations in TgDHFR’s Phe58 or Leu65 residues could diminish this compound’s efficacy, as seen in PYR-resistant strains .

Preparation Methods

Analytical and Synthetic Route Design Expertise

  • TRC reference material producers emphasize custom synthesis routes tailored for new or known compounds, leveraging decades of expertise in synthetic organic chemistry. This includes:
    • Designing optimal synthetic routes for target molecules.
    • Ensuring compliance with regulatory standards.
    • Providing analytical data to confirm compound identity and purity.

RNA-Related TrC-19 Sequence Preparation and Analysis

  • RNA Synthesis Using TrC19 Templates : In biochemical assays, RNA polymerase complexes synthesize RNA from TrC19 templates under controlled conditions (e.g., 50 mM Tris-HCl pH 7.4, 8 mM MgCl2, 5 mM dithiothreitol, 10% glycerol, 30°C incubation).

  • Reaction Setup :

    • Template RNA (e.g., TrC19) is incubated with nucleoside triphosphates (NTPs) including ATP, CTP, UTP, GTP, with radiolabeled isotopes for detection.
    • Incubation times around 2 hours followed by heat inactivation.
    • Products analyzed by gel electrophoresis and autoradiography to assess RNA length and synthesis efficiency.
  • Secondary Structure Influence : The RNA secondary structure of TrC19 influences polymerase activity, with back-priming contributing to extended RNA products beyond template length.

Data Table: Summary of Preparation and Analysis Conditions for TrC19 RNA Synthesis

Parameter Condition/Value Notes
Template RNA TrC19 (RNA promoter sequence) Synthetic RNA template
Reaction buffer 50 mM Tris-HCl, pH 7.4 Standard buffer for polymerase
MgCl2 concentration 8 mM Cofactor for polymerase activity
Reducing agent 5 mM dithiothreitol Maintains enzyme activity
Glycerol 10% (v/v) Stabilizes proteins
Temperature 30°C Optimal for RSV polymerase
Incubation time 2 hours Allows RNA synthesis
NTPs ATP, CTP, UTP at 1.25 mM; GTP at 50 µM Includes radiolabeled [α-32P] GTP
Product analysis Gel electrophoresis + autoradiography Detects RNA length and quantity

Summary of Key Research Findings

  • The preparation of RNA sequences such as TrC19 involves enzymatic synthesis under tightly controlled biochemical conditions, with secondary structure playing a crucial role in RNA product formation.

  • Chemical synthesis of TRC-related antiviral compounds can be achieved using environmentally friendly starting materials and characterized by advanced spectroscopic methods.

  • TRC reference material providers offer custom synthesis and analytical support, highlighting the importance of tailored synthetic routes for research compounds.

Q & A

Q. What metrics validate this compound’s regulatory hierarchy in silico predictions?

  • Benchmarking : Compare predictions against gold-standard databases (e.g., ENCODE TF benchmarks). Calculate precision-recall curves .
  • Experimental Validation : Perform luciferase reporter assays or Perturb-seq for functional confirmation .

Tables: Key Methodological Considerations

Aspect Recommendation References
Experimental DesignPre-register protocols; include temporal controls
Data ContradictionsUse orthogonal validation methods
Computational ModelingShare code and calibrate with experimental data
Interdisciplinary WorkPartner for algorithm/clinical integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRC-19
Reactant of Route 2
Reactant of Route 2
TRC-19

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.